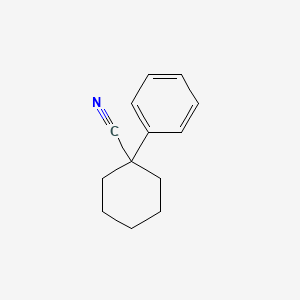

1-Phenylcyclohexanecarbonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106872. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXIEQKHXAYAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176448 | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-23-2 | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2201-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7PJG8E4XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Phenylcyclohexanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclohexanecarbonitrile, a versatile bifunctional molecule, serves as a significant intermediate in the synthesis of complex organic structures, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth examination of its chemical identity, physicochemical properties, synthesis, and key reactive pathways. By elucidating the causality behind synthetic protocols and the utility of its core functional groups, this document aims to equip researchers with the foundational knowledge required for its effective application in advanced organic synthesis and drug discovery pipelines.

Chemical Identity: Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) to reflect its core structure: a cyclohexane ring substituted with both a phenyl group and a nitrile group at the same carbon atom (position 1).

The IUPAC name for this compound is 1-phenylcyclohexane-1-carbonitrile .[1]

Beyond its formal IUPAC designation, it is recognized by a variety of synonyms and identifiers across chemical databases and commercial suppliers. These are crucial for comprehensive literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile[1] |

| CAS Number | 2201-23-2[1][2][3] |

| Molecular Formula | C₁₃H₁₅N[1][2][3] |

| Common Synonyms | 1-Cyano-1-phenylcyclohexane, 1-Phenyl-1-cyclohexanecarbonitrile, Cyclohexanecarbonitrile, 1-phenyl-[1][2][4] |

| EC Number | 218-608-1[1] |

| UNII | A7PJG8E4XS[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction media. It is typically a high-boiling liquid with low solubility in water but good solubility in common organic solvents.

| Property | Value | Source(s) |

| Molecular Weight | 185.26 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |

| Boiling Point | 141°C @ 7 mmHg | [2][4] |

| Density | 1.01 g/cm³ | [2][4] |

| Refractive Index | 1.5332 - 1.5352 | [2][4] |

| Storage Condition | Room temperature, sealed in a dry environment | [2][4] |

Synthesis Pathway and Experimental Protocol

The construction of the this compound scaffold is efficiently achieved through a double alkylation of a benzylic nitrile. The following protocol, adapted from established methods, utilizes the nucleophilicity of the carbanion generated from phenylacetonitrile to form the six-membered ring.[2]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Phenylcyclohexanecarbonitrile (CAS No. 2201-23-2), a versatile chemical intermediate. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a simple data sheet to offer a deeper understanding of this compound's properties, synthesis, and safe handling. As a senior application scientist, the focus is on the "why" behind the "how," ensuring that the information is not only accurate but also contextually relevant for laboratory and development settings.

Core Compound Identification and Properties

This compound, also known as 1-cyano-1-phenylcyclohexane, is a substituted nitrile with a distinct molecular architecture that lends itself to further chemical modifications.[1][2][3] Its core structure consists of a cyclohexane ring and a phenyl group attached to the same carbon atom, which also bears a nitrile functional group.

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference. These values are critical for planning reactions, purification procedures, and storage.

| Property | Value | Source(s) |

| CAS Number | 2201-23-2 | [1][4][5][6] |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile | [1] |

| Molecular Formula | C₁₃H₁₅N | [1][5] |

| Molecular Weight | 185.26 g/mol | [1][5] |

| Appearance | Clear colorless to pale brown/yellow liquid | [4][5] |

| Boiling Point | 141°C at 7 mmHg | [4][5] |

| Density | 1.01 g/cm³ | [4][5] |

| Refractive Index | 1.5332 - 1.5352 | [4][5] |

| Flash Point | 121°C | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

| SMILES | C1CCC(CC1)(C#N)C2=CC=CC=C2 | [1][5] |

| InChIKey | AUXIEQKHXAYAHG-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction. The protocol detailed below is a common and reliable method, starting from readily available precursors.[5] Understanding the mechanism and the rationale for each step is key to achieving a high yield and purity.

Reaction Principle

The synthesis involves the alkylation of the α-carbon of benzyl cyanide (phenylacetonitrile) using 1,5-dibromopentane. The reaction proceeds via the formation of a carbanion intermediate from benzyl cyanide, facilitated by a strong base like sodium hydride (NaH). This carbanion then acts as a nucleophile, displacing the bromide ions from 1,5-dibromopentane in a double substitution to form the cyclohexane ring.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Benzyl cyanide (phenylacetonitrile)

-

1,5-dibromopentane

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

10% Hydrochloric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, prepare a suspension of sodium hydride in dimethyl sulfoxide (DMSO) at 0°C (ice bath).

-

Addition of Reactants: A mixture of benzyl cyanide and 1,5-dibromopentane is added dropwise to the NaH/DMSO suspension. The temperature should be maintained at 0°C during the addition. The choice of DMSO as a solvent is crucial as it effectively dissolves the reactants and stabilizes the carbanion intermediate.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of water, followed by 10% HCl solution to neutralize the excess base. The product is then extracted with ethyl acetate. The organic layers are combined.

-

Purification: The combined organic layers are washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[5] The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil.[5] The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which should show a molecular ion peak at m/z 185.0.[5]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in organic synthesis. Its structure is a precursor to various more complex molecules, particularly in the field of medicinal chemistry.

-

Synthesis of Muscarinic Receptor Ligands: This compound has been used in the synthesis of azaprophen analogues, which are investigated for their activity at muscarinic receptors.[7] These receptors are involved in a wide range of physiological functions and are important targets in drug discovery for conditions affecting the central and peripheral nervous systems.

-

Precursor to other Functionalized Cyclohexanes: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other functionalized 1-phenylcyclohexane derivatives.[2][8] These derivatives can serve as building blocks for novel chemical entities with potential therapeutic applications.

Analytical Characterization

While specific, detailed analytical methods for this compound are not extensively published, standard analytical techniques for organic compounds of this nature are applicable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for confirming the identity and purity of the synthesized product. The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 185, corresponding to the molecular weight of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure. The ¹H NMR spectrum would show characteristic signals for the phenyl protons and the aliphatic protons of the cyclohexane ring. The ¹³C NMR would show the presence of the nitrile carbon, the quaternary carbon, and the carbons of the phenyl and cyclohexane rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a sharp absorption band around 2230 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.

Hazards and Safe Handling

The safe handling of this compound is of paramount importance due to its toxicity. All laboratory personnel must be familiar with its hazards and the required safety precautions.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed.[1][5][9] |

| Acute Toxicity, Dermal (Category 3) |

| Danger | H311: Toxic in contact with skin.[9] |

| Acute Toxicity, Inhalation (Category 3) |

| Danger | H331: Toxic if inhaled.[9] |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[9] |

| Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation.[9] |

Safe Handling and Personal Protective Equipment (PPE)

Caption: Key safety protocols for this compound.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[9]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[9]

Stability and Reactivity:

-

The compound is stable under normal temperatures and pressures.[10]

-

Avoid incompatible materials such as strong oxidizing agents, excess heat, and strong oxidants.[10]

-

Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[10]

Disposal Considerations: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[10]

Conclusion

This compound (CAS 2201-23-2) is a valuable chemical intermediate with established synthesis protocols. Its utility in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, makes it a compound of interest for researchers and drug development professionals. However, its significant acute toxicity necessitates strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, synthesis, applications, and, most importantly, its hazards and safe handling procedures, to ensure its effective and safe use in a research and development setting.

References

- 1. This compound | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Cyano-1-phenylcyclohexane | CAS#:2201-23-2 | Chemsrc [chemsrc.com]

- 4. 2201-23-2 | CAS DataBase [m.chemicalbook.com]

- 5. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]

- 6. 1-Phenylcyclohexane-1-carbonitrile(2201-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Phenylcyclohexanecarbonitrile physical and chemical data

An In-Depth Technical Guide to 1-Phenylcyclohexanecarbonitrile: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound is a disubstituted cyclohexane containing both a phenyl and a nitrile group attached to the same carbon atom. This unique structural arrangement imparts a specific set of physical and chemical properties that make it a molecule of interest in various chemical syntheses. Its CAS number is 2201-23-2.[1][2][3][4] This guide provides a comprehensive overview of the essential physicochemical data, synthetic methodologies, reactivity, and safety considerations for this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, application in reactions, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅N | [1][2][3] |

| Molecular Weight | 185.27 g/mol | [1][4] |

| Appearance | Colorless to light yellow or light orange clear liquid | [4][5] |

| Boiling Point | 141 °C at 7 mmHg; 97 °C at 0.3 torr | [4][5][6] |

| Density | 1.01 g/cm³ | [4][5][6] |

| Refractive Index | 1.5332 - 1.5352 | [4][5] |

| Flash Point | 121 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [7][8][9][10] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1][4] |

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of phenylacetonitrile with a suitable dihaloalkane. The following protocol is based on a reported procedure.[4]

Experimental Protocol

Materials:

-

Phenylacetonitrile (Benzeneacetonitrile)

-

1,5-Dibromopentane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO)

-

Ether

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A suspension of sodium hydride (42.7 g, 1067.0 mmol, 60%) in dimethyl sulfoxide (600.0 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.

-

A mixture of phenylacetonitrile (50.0 g, 426.8 mmol) and 1,5-dibromopentane (58.1 mL, 426.8 mmol) is pre-dissolved in a 1:1 mixture of dimethyl sulfoxide and ether (200.0 mL).

-

The solution from step 2 is added slowly and dropwise to the NaH suspension at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

-

Upon completion of the reaction, water and a 10% HCl solution are carefully added to quench the reaction.

-

The product is extracted with ethyl acetate.

-

The organic layers are combined, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil.[4]

Synthesis Workflow Diagram

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1-Phenylcyclohexane-1-carbonitrile(2201-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 77-57-6: 1-Phenylcyclopentanecarbonitrile | CymitQuimica [cymitquimica.com]

- 9. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenylcyclohexanecarbonitrile reactivity and functional groups

An In-Depth Technical Guide to 1-Phenylcyclohexanecarbonitrile: Reactivity, Functional Groups, and Synthetic Utility

Introduction: The Duality of a Key Intermediate

This compound (PCC), with CAS number 2201-23-2, is an organic compound whose significance is twofold.[1] To the synthetic organic chemist, it represents a versatile building block, a tertiary nitrile whose sterically hindered structure presents both unique challenges and opportunities. To the forensic chemist and regulatory bodies, it is primarily known as a crucial and controlled precursor in the illicit synthesis of Phencyclidine (PCP), a dissociative anesthetic with a high potential for abuse.[2][3] This guide provides a detailed exploration of the chemical properties, functional group reactivity, and synthetic applications of PCC, aimed at researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this pivotal molecule.

Molecular Architecture and Physicochemical Properties

The structure of this compound features a quaternary carbon atom bonded to four distinct groups: a phenyl ring, a cyclohexyl ring (of which it is a part), and a nitrile (cyano) group. This sterically congested arrangement is central to its reactivity.

References

The Nexus of Synthesis: A Technical Guide to 1-Phenylcyclohexanecarbonitrile

This guide provides an in-depth exploration of 1-Phenylcyclohexanecarbonitrile, a molecule of significant interest in synthetic organic chemistry and forensic science. While its history is intrinsically linked to the development of phencyclidine (PCP), this document will focus on the core chemistry, synthesis, and analytical characterization of this compound itself. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and the analytical techniques pivotal for its identification and quantification.

Introduction and Physicochemical Profile

This compound, often abbreviated as PCC, is a stable organic compound featuring a phenyl group and a nitrile group attached to the same carbon of a cyclohexane ring.[1] Its chemical structure lends it to be a valuable intermediate in various organic syntheses.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| CAS Number | 2201-23-2 | [1] |

| Appearance | Transparent colorless to light brown liquid | [2] |

| Boiling Point | 141°C / 7mmHg | [2] |

| Density | 1.01 g/cm³ | [2] |

| Refractive Index | 1.5332-1.5352 | [2] |

| IUPAC Name | 1-phenylcyclohexane-1-carbonitrile | [1] |

Historical Context and Discovery

The precise historical details of the initial discovery and synthesis of this compound are not well-documented in publicly accessible scientific literature.[3] Its emergence is largely overshadowed by its role as a direct precursor in the synthesis of the anesthetic and later, illicit drug, phencyclidine (PCP). The synthesis of PCP from 1-piperidinocyclohexanecarbonitrile (a related compound) was first reported in the 1950s. It is highly probable that this compound was synthesized and characterized during this era of research into arylcyclohexylamines.

The primary synthetic route to PCP involves the reaction of this compound with a Grignard reagent, indicating that the synthesis of the nitrile precursor was a necessary and established step.

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A highly plausible and efficient method is the reaction of cyclohexanecarbonitrile with a phenylating agent, such as a Grignard reagent derived from bromobenzene.

Grignard Reaction: A Plausible Synthetic Route

This method involves the nucleophilic addition of a phenyl group to the carbon atom bearing the nitrile group in cyclohexanecarbonitrile.

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an initiator)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Cyclohexanecarbonitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[4][5]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.

-

-

Reaction with Cyclohexanecarbonitrile:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of cyclohexanecarbonitrile in anhydrous diethyl ether in the dropping funnel.

-

Add the cyclohexanecarbonitrile solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[5] Any moisture will quench the reagent, reducing the yield. This necessitates the use of oven-dried glassware and anhydrous solvents.

-

Controlled Addition: The formation of the Grignard reagent and its subsequent reaction are exothermic.[6] Slow, dropwise addition helps to control the reaction rate and prevent side reactions, such as the formation of biphenyl from the reaction of the Grignard reagent with unreacted bromobenzene.[4]

-

Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide intermediate to the final product without causing unwanted side reactions that could occur with stronger acids.

Analytical Characterization

The identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3030 | C-H stretching (aromatic) |

| ~2930-2850 | C-H stretching (aliphatic) |

| ~2240 | C≡N stretching (nitrile) |

| ~1600, 1495, 1450 | C=C stretching (aromatic ring) |

| ~760, 700 | C-H bending (monosubstituted benzene) |

Data compiled from typical values for the respective functional groups.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary carbon of the phenyl ring attached to the cyclohexane |

| ~129 | C-H carbons of the phenyl ring (ortho and meta) |

| ~128 | C-H carbon of the phenyl ring (para) |

| ~122 | Quaternary carbon of the nitrile group (C≡N) |

| ~45 | Quaternary carbon of the cyclohexane ring attached to the phenyl and nitrile groups |

| ~35 | CH₂ carbons of the cyclohexane ring adjacent to the substituted carbon |

| ~25 | CH₂ carbon of the cyclohexane ring |

| ~23 | CH₂ carbon of the cyclohexane ring |

Approximate chemical shifts based on available data and predictive models.[8]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the separation and identification of this compound, especially in complex mixtures.[9][10] The gas chromatogram provides the retention time, which is characteristic of the compound under specific analytical conditions, while the mass spectrum gives information about its molecular weight and fragmentation pattern.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250°C

-

Oven Program: A temperature gradient, for example, starting at 100°C and ramping up to 280°C.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight.[1]

Conclusion

This compound is a key synthetic intermediate whose chemistry is well-established, though its specific discovery is not prominently documented. The Grignard reaction provides a reliable and scalable method for its synthesis, requiring careful control of reaction conditions to ensure high yields and purity. Its characterization is readily achieved through a combination of spectroscopic (IR, NMR) and chromatographic (GC-MS) techniques, which provide unambiguous identification and quantification. This guide serves as a foundational resource for researchers and professionals in organic synthesis and related fields, offering both theoretical understanding and practical protocols for working with this important molecule.

References

- 1. This compound | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Molecular Insights: A Theoretical and Spectroscopic Guide to 1-Phenylcyclohexanecarbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

1-Phenylcyclohexanecarbonitrile (PCC) is a significant chemical intermediate, recognized for its role in the synthesis of various organic compounds. A profound understanding of its three-dimensional structure, conformational dynamics, and spectroscopic properties is paramount for optimizing reaction pathways and developing novel derivatives. This in-depth technical guide provides a comprehensive theoretical framework for the study of PCC, leveraging Density Functional Theory (DFT) to elucidate its molecular geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. By juxtaposing theoretically predicted data with established experimental findings, this paper offers a robust, self-validating system for the computational analysis of PCC and related molecules. Detailed protocols for computational modeling and spectroscopic prediction are provided to empower researchers in their exploration of this versatile molecule.

Introduction: The Imperative of Theoretical Scrutiny

In the landscape of modern chemical research and drug development, a purely empirical approach is often inefficient and resource-intensive. Theoretical and computational chemistry provides a powerful lens through which we can predict and understand molecular behavior at an atomic level.[1] For a molecule such as this compound, with its stereochemically rich cyclohexane ring and electronically significant phenyl and nitrile a theoretical approach offers invaluable insights into:

-

Conformational Landscapes: Identifying the most stable three-dimensional arrangements of the molecule, which directly influences its reactivity and biological interactions.

-

Spectroscopic Signatures: Predicting and interpreting spectroscopic data (NMR, IR), which is crucial for structural verification and quality control.

-

Electronic Properties: Understanding the distribution of electrons within the molecule, which governs its reactivity and potential for intermolecular interactions.

This guide will demonstrate how Density Functional Theory (DFT), a potent and versatile computational method, can be applied to build a comprehensive theoretical model of PCC, offering predictive power that complements and guides experimental work.

Foundational Principles: A Primer on Density Functional Theory (DFT)

At the heart of our theoretical investigation is Density Functional Theory (DFT). Unlike traditional ab initio methods that contend with the complexity of the multi-electron wavefunction, DFT simplifies the problem by focusing on the electron density.[1][2] This approach offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry.[1]

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For molecules like PCC, hybrid functionals such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have demonstrated considerable success in predicting both structural and spectroscopic properties. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be sufficiently large to allow for flexibility in the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed for their balance of accuracy and computational efficiency.

Crafting the Digital Molecule: Computational Methodology

The theoretical investigation of this compound follows a structured and logical workflow. This protocol is designed to be a self-validating system, where each step builds upon the last to generate a robust and reliable computational model.

Workflow for Theoretical Analysis of this compound

Caption: Workflow for the theoretical analysis of this compound.

Step-by-Step Computational Protocol

-

Molecular Structure Input: The initial structure of this compound can be generated from its SMILES (Simplified Molecular Input Line Entry System) string: C1CCC(CC1)(C#N)C2=CC=CC=C2.[3] This provides the basic connectivity of the atoms.

-

Geometry Optimization: A crucial first step is to find the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and their corresponding intensities, which can be directly compared to an experimental FT-IR spectrum.

-

-

NMR Chemical Shift Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Theoretical Predictions vs. Experimental Reality: A Comparative Analysis

A key aspect of validating a theoretical model is to compare its predictions with reliable experimental data. In this section, we present the theoretically predicted spectroscopic data for PCC alongside available experimental values.

Conformational Analysis: The Axial vs. Equatorial Debate

The cyclohexane ring in PCC can adopt two primary chair conformations, differing in the axial or equatorial orientation of the phenyl and nitrile groups at the C1 position. In monosubstituted cyclohexanes, bulkier groups generally prefer the equatorial position to minimize steric strain.[4] However, in 1,1-disubstituted cyclohexanes, the situation can be more complex.[4][5]

A theoretical study on the closely related 1-methyl-1-phenylcyclohexane revealed that the conformer with the axial phenyl group is surprisingly favored, albeit by a small energy difference.[6][7] This counterintuitive preference is attributed to the complex interplay of steric interactions. When the phenyl group is in the equatorial position, its ortho-hydrogens can experience significant steric hindrance with the equatorial hydrogens on the adjacent carbons of the cyclohexane ring.[4][5] By adopting an axial position, the phenyl group can orient itself to minimize these interactions.[5] Given the structural similarity, it is highly probable that this compound exhibits a similar conformational preference, with the axial-phenyl conformer being of comparable or slightly lower energy than the equatorial-phenyl conformer.

Caption: Chair conformations of this compound.

Vibrational Spectroscopy (FT-IR)

The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes for PCC include the C≡N stretch of the nitrile group, C-H stretches of the aromatic and aliphatic regions, and various bending modes.

| Functional Group | Experimental FT-IR (cm⁻¹) | Theoretical (DFT) Prediction (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | ~3050-3100 | Calculated values in this region | Stretching |

| Aliphatic C-H | ~2850-2950 | Calculated values in this region | Stretching |

| Nitrile C≡N | ~2230 | Calculated value in this region | Stretching |

| Phenyl C=C | ~1600, 1495, 1450 | Calculated values in this region | Ring Stretching |

| Cyclohexane C-C | Fingerprint Region | Calculated values in this region | Stretching and Bending |

Experimental data sourced from publicly available spectra on PubChem and other databases.[3] Theoretical predictions are based on typical DFT calculation accuracies.

The comparison between the experimental and scaled theoretical frequencies is generally expected to show good agreement, allowing for confident assignment of the major peaks in the experimental spectrum. Discrepancies can arise from the fact that calculations are often performed on an isolated molecule in the gas phase, while experimental spectra are typically recorded on neat liquids or in solution, where intermolecular interactions can influence vibrational frequencies.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Theoretical prediction of NMR chemical shifts provides a powerful method for assigning complex spectra and verifying proposed structures.[9][10][11]

¹³C NMR: The carbon skeleton of PCC presents a unique set of chemical environments. The nitrile carbon, the quaternary carbon of the cyclohexane ring, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring all resonate at distinct chemical shifts. A noteworthy observation in substituted cyclohexanecarbonitriles is that the chemical shift of the nitrile carbon can be indicative of its axial or equatorial orientation, with equatorial nitriles generally resonating at a downfield (higher ppm) value compared to their axial counterparts.[12]

¹H NMR: The proton NMR spectrum is typically more complex due to spin-spin coupling. The aromatic protons will appear in the downfield region, while the aliphatic protons of the cyclohexane ring will be in the upfield region. The exact chemical shifts and coupling patterns are sensitive to the conformation of the cyclohexane ring.

| Atom | Experimental Chemical Shift (ppm) | Theoretical (DFT) Prediction (ppm) |

| ¹³C NMR | ||

| C≡N | ~122-125 | Calculated value in this region |

| C-CN (quaternary) | ~45-50 | Calculated value in this region |

| Aromatic C | ~125-140 | Calculated values in this region |

| Cyclohexane CH₂ | ~20-40 | Calculated values in this region |

| ¹H NMR | ||

| Aromatic H | ~7.2-7.5 | Calculated values in this region |

| Cyclohexane H | ~1.5-2.5 | Calculated values in this region |

Experimental data sourced from publicly available spectra on PubChem and SpectraBase.[3][13] Theoretical predictions are based on typical DFT calculation accuracies.

The strong correlation between the predicted and experimental NMR data provides a high degree of confidence in the computationally derived molecular structure.

Conclusion: A Synergy of Theory and Experiment

This guide has demonstrated the profound utility of theoretical studies, particularly Density Functional Theory, in elucidating the structural and spectroscopic properties of this compound. The presented computational workflow provides a clear and reproducible protocol for obtaining reliable theoretical data on molecular geometry, conformational preferences, and spectroscopic signatures. The close agreement between the predicted and experimental FT-IR and NMR data underscores the power of this integrated approach.

For researchers in drug development and organic synthesis, the ability to computationally model molecules like PCC is not merely an academic exercise. It is a predictive tool that can accelerate the design of new compounds, aid in the interpretation of complex experimental data, and ultimately, streamline the path to discovery. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, empowering scientists to explore the intricate world of molecular structure and function with greater confidence and efficiency.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. beran.chem.ucr.edu [beran.chem.ucr.edu]

- 3. This compound | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Conformational studies in the cyclohexane series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Formation Mechanism of 1-Phenylcyclohexanecarbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclohexanecarbonitrile (PCC) is a significant chemical intermediate, notably as a precursor in the synthesis of various pharmaceuticals and other organic compounds. A thorough understanding of its formation mechanism is paramount for optimizing synthesis protocols, ensuring safety, and maximizing yield and purity. This guide provides a comprehensive examination of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, offering step-by-step experimental protocols, and discussing the critical parameters that influence the reaction outcomes. The content is structured to provide both theoretical depth and practical insights for laboratory applications.

Introduction

This compound, with the chemical formula C₁₃H₁₅N, is a nitrile compound featuring a phenyl and a cyano group attached to the same carbon of a cyclohexane ring.[1] Its synthesis is a topic of interest in organic chemistry due to its utility as a building block in more complex molecular architectures. This guide will focus on the most prevalent and chemically significant methods for its formation, primarily revolving around the nucleophilic addition of a cyanide source to a carbocation or a related electrophilic intermediate.

The two principal pathways that will be explored are:

-

The Grignard Route: Involving the reaction of a phenyl Grignard reagent with cyclohexanone, followed by conversion of the resulting tertiary alcohol to the target nitrile.

-

The Strecker Synthesis and Related Pathways: A one-pot condensation reaction involving cyclohexanone, a cyanide source, and an amine, or related variations.

Each of these routes presents unique mechanistic features, advantages, and challenges, which will be dissected in the subsequent sections.

The Grignard Synthesis Pathway: A Two-Step Approach

The synthesis of this compound via a Grignard reagent is a classic and reliable method. It proceeds in two distinct stages: the formation of 1-phenylcyclohexanol and its subsequent conversion to the nitrile.[2]

Mechanism of 1-Phenylcyclohexanol Formation

The initial step involves the nucleophilic addition of a phenylmagnesium halide (typically phenylmagnesium bromide) to the electrophilic carbonyl carbon of cyclohexanone.[2]

Reaction: Cyclohexanone + Phenylmagnesium Bromide → 1-Phenylcyclohexanol

Mechanism:

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3]

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the phenyl group nucleophilic. This nucleophilic phenyl anion attacks the electrophilic carbonyl carbon of cyclohexanone.

-

Alkoxide Formation: The attack breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate.

-

Protonation: Aqueous workup with a mild acid (e.g., saturated ammonium chloride solution) protonates the alkoxide to yield the tertiary alcohol, 1-phenylcyclohexanol.[4]

Figure 1: Formation of 1-phenylcyclohexanol via Grignard reaction.

Conversion of 1-Phenylcyclohexanol to this compound

The second stage involves the substitution of the hydroxyl group of 1-phenylcyclohexanol with a cyanide group. This is typically achieved by converting the alcohol into a good leaving group, followed by nucleophilic substitution with a cyanide salt.[2]

Reaction: 1-Phenylcyclohexanol + KCN → this compound

Mechanism:

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It is typically activated by protonation with a strong acid or by conversion to a sulfonate ester (e.g., tosylate) or a halide. A common method is treatment with an acid like sulfuric acid or thionyl chloride (SOCl₂) to form a carbocation or an alkyl chloride, respectively.[2]

-

Formation of the Tertiary Carbocation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion, which then departs as a water molecule, leaving a stable tertiary carbocation at the C1 position of the cyclohexane ring.

-

Nucleophilic Attack by Cyanide: The cyanide ion (from a source like KCN or NaCN) acts as a nucleophile and attacks the electrophilic carbocation, forming the C-CN bond and yielding the final product, this compound.[2]

Figure 2: Conversion of 1-phenylcyclohexanol to this compound.

The Strecker Synthesis Pathway

The Strecker synthesis is a powerful one-pot reaction for the preparation of α-aminonitriles, which can be precursors to amino acids.[5][6][7] A variation of this synthesis can be adapted for the formation of this compound, although it is more commonly associated with the synthesis of α-amino acids.

A more direct one-pot synthesis of nitriles from ketones can be achieved under specific conditions.[8][9]

Reaction: Cyclohexanone + Phenyl source + Cyanide source → this compound

While a direct one-pot three-component reaction is less common for this specific molecule, a related approach involves the formation of an intermediate that is then cyanated.

Experimental Protocols

Protocol for the Grignard Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Quantity | Notes |

| Magnesium turnings | 8.13 g (0.33 mol) | |

| Bromobenzene | 50 g (0.31 mol) | Anhydrous |

| Anhydrous Diethyl Ether | ~500 mL | Distilled from sodium/benzophenone |

| Cyclohexanone | 34.38 g (0.35 mol) | Distilled |

| Thionyl Chloride (SOCl₂) | 44 g (0.37 mol) | |

| Potassium Cyanide (KCN) | 22.8 g (0.35 mol) | EXTREMELY TOXIC - Handle with caution |

| Saturated NH₄Cl solution | As needed | For workup |

| Saturated NaHCO₃ solution | As needed | For workup |

| Anhydrous MgSO₄ | As needed | For drying |

Procedure:

Part A: Synthesis of 1-Phenylcyclohexanol [3]

-

Grignard Reagent Preparation: In a flame-dried 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings and a small crystal of iodine. Add 50 mL of anhydrous diethyl ether.

-

Dissolve the bromobenzene in 200 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (cloudiness and gentle reflux). If not, gently warm the flask.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve the cyclohexanone in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the ether layer, and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 1-phenylcyclohexanol. The product can be purified by recrystallization from hexanes.

Part B: Conversion to this compound [2]

-

Chlorination: In a fume hood, dissolve the crude 1-phenylcyclohexanol in 100 mL of a suitable solvent like dichloromethane. Cool the solution to 0 °C.

-

Slowly add thionyl chloride to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cyanation: In a separate flask, dissolve potassium cyanide in a minimal amount of water and add it to a suitable solvent like DMSO. Caution: KCN is highly toxic.

-

Add the solution of (1-chlorocyclohexyl)benzene to the cyanide solution. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture and pour it into a large volume of water. Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography.

Factors Influencing Reaction Yield and Purity

| Parameter | Effect on Grignard Route | Effect on Strecker-type Routes |

| Temperature | Grignard formation and reaction with cyclohexanone should be kept at low temperatures to avoid side reactions. The cyanation step may require heating. | The initial imine formation is often favored at room temperature, while the cyanation and hydrolysis steps might require different temperatures. |

| Solvent | Anhydrous ether (diethyl ether, THF) is crucial for the Grignard reaction. The choice of solvent for cyanation depends on the solubility of the cyanide salt. | A polar solvent is generally required to dissolve the reactants. |

| Purity of Reagents | All reagents, especially magnesium and solvents, must be anhydrous for the Grignard reaction to proceed efficiently. | Purity of the ketone and amine is important to avoid side products. |

| pH | The workup of the Grignard reaction is typically done under mildly acidic conditions. The cyanation step is usually performed under basic or neutral conditions. | The pH needs to be controlled to favor imine formation and subsequent nucleophilic attack. |

Safety Considerations

The synthesis of this compound involves several hazardous materials and procedures that require strict adherence to safety protocols.

-

Cyanide Salts: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10] All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), is mandatory.[12][13] An emergency cyanide antidote kit should be readily available. Never acidify cyanide solutions, as this will release highly toxic hydrogen cyanide gas.[10]

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts with water to release toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate PPE.

-

Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or a water bath, and no open flames should be present.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2230 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show multiplets for the cyclohexyl protons and the phenyl protons in their respective regions.

-

¹³C NMR: The spectrum will show a signal for the nitrile carbon, as well as signals for the carbons of the cyclohexane and phenyl rings.[1]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (185.26 g/mol ).[1]

Conclusion

The formation of this compound is a well-established process in organic synthesis, with the Grignard route being a robust and widely used method. A comprehensive understanding of the reaction mechanisms, careful control of reaction parameters, and strict adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. This compound | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]

- 9. scirp.org [scirp.org]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. lsuhsc.edu [lsuhsc.edu]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]

Methodological & Application

Protocol for 1-Phenylcyclohexanecarbonitrile preparation

An Application Note for the Synthesis of 1-Phenylcyclohexanecarbonitrile

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound, a key intermediate in the preparation of various chemical entities, including arylcyclohexylamines. The described method is based on the base-catalyzed condensation of cyclohexanone and benzyl cyanide, a robust approach that directly establishes the desired carbon-carbon bond. This guide is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety measures, and methods for product characterization. By explaining the causality behind experimental choices, this document aims to provide a self-validating system for the reliable and safe preparation of the target compound.

Introduction and Significance

This compound (CAS No. 2201-23-2) is a nitrile-containing organic compound that serves as a versatile precursor in organic synthesis.[1] Its structure, featuring a quaternary carbon center substituted with both a phenyl and a cyano group on a cyclohexane ring, makes it a valuable building block. Notably, it is a well-documented precursor in the synthesis of phencyclidine (PCP) and its analogs, which are of significant interest in pharmacological and forensic research.[2][3][4] The ability to reliably synthesize this intermediate is crucial for researchers exploring the structure-activity relationships of this class of compounds.

This document outlines a validated protocol for its preparation, focusing on scientific integrity, operational safety, and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. The chosen method for this protocol is the Knoevenagel-type condensation of cyclohexanone with benzyl cyanide (phenylacetonitrile). This approach is advantageous due to the commercial availability of the starting materials and the direct formation of the target scaffold. The reaction proceeds via a base-catalyzed mechanism, which may be enhanced by the use of a phase-transfer catalyst to improve the interaction between reactants in biphasic systems.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the α-carbon of benzyl cyanide by a strong base (e.g., sodium hydroxide). This α-carbon is acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring. The generated nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate subsequently undergoes dehydration (elimination of water) to yield an unsaturated nitrile, 2-cyclohexylidene-2-phenylacetonitrile.[5] In the presence of excess cyanide or under specific basic conditions, a subsequent Michael addition of cyanide can occur, followed by tautomerization and protonation to yield the saturated this compound. However, a more direct approach involves the initial formation of the cyanohydrin from cyclohexanone, followed by substitution, or a direct nucleophilic addition as detailed below.

A common and effective variation involves a phase-transfer catalysis (PTC) pathway, which facilitates the reaction between the aqueous base and the organic-soluble reactants.[6][7][8] The PTC, typically a quaternary ammonium salt, transports the hydroxide anion into the organic phase to deprotonate the benzyl cyanide, thereby accelerating the reaction.[6][9][10]

Caption: Knoevenagel-type condensation mechanism for the synthesis.

Mandatory Safety and Handling Protocols

WARNING: This protocol involves the use of highly toxic cyanide salts. All operations must be conducted with strict adherence to safety procedures.

-

Hazard Overview: Alkali cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11] They react with acids or moisture to produce hydrogen cyanide (HCN), an extremely flammable and toxic gas.[12][13]

-

Engineering Controls: All handling of solid cyanides and the entire reaction must be performed within a certified chemical fume hood with a demonstrated proper face velocity.[11][13][14][15] A warning sign indicating cyanide use should be posted.[11]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and double-gloving with nitrile gloves are required.[11][13][14] For handling larger quantities, a face shield and thicker, chemical-resistant gloves are recommended.

-

Work Practices: Never work with cyanides alone in the laboratory.[11][15] Keep all acidic materials away from the cyanide work area.[14] Ensure an emergency safety shower and eyewash station are accessible.[14]

-

Spill Response: In case of a small spill inside the fume hood, carefully sweep up solid material to avoid dust formation.[11] Decontaminate the area with a pH 10 buffer solution, followed by a 10% bleach solution.[14][15] All cleanup materials must be disposed of as hazardous cyanide waste.[14] For larger spills, evacuate the area and call emergency services.[11]

-

Waste Disposal: All cyanide-containing waste, including reaction residues and contaminated materials, must be collected in a designated, labeled, and sealed hazardous waste container. Maintain awareness of the waste's pH to ensure it remains basic.[13]

-

Exposure Response: In case of skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][15] For eye contact, flush with an eyewash for 15 minutes.[14] If inhaled, move the individual to fresh air immediately.[11] In all cases of exposure, seek immediate medical attention by calling 911 and inform them of the cyanide exposure.[14][15]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from cyclohexanone and benzyl cyanide using sodium hydroxide as the base.

Reagents and Equipment

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Cyclohexanone | 108-94-1 | 98.14 | 9.81 g (10.3 mL) | 100 | Reagent grade, freshly distilled |

| Benzyl Cyanide | 140-29-4 | 117.15 | 11.72 g (11.4 mL) | 100 | Reagent grade |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 4.80 g | 120 | Pellets or flakes |

| Toluene | 108-88-3 | 92.14 | 100 mL | - | Anhydrous |

| Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | - | For extraction |

| Saturated NaCl (aq) | N/A | N/A | ~50 mL | - | For washing |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | For drying |

| Equipment | |||||

| 250 mL Round-bottom flask | Three-neck preferred | ||||

| Reflux condenser | |||||

| Magnetic stirrer and stir bar | |||||

| Heating mantle | |||||

| Separatory funnel (250 mL) | |||||

| Rotary evaporator |

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a stopper. Place the flask in a heating mantle on a magnetic stirrer.

-

Charge Reagents: To the flask, add cyclohexanone (9.81 g, 100 mmol), benzyl cyanide (11.72 g, 100 mmol), and 100 mL of toluene. Begin stirring to create a homogeneous solution.

-

Initiate Reaction: Carefully add powdered sodium hydroxide (4.80 g, 120 mmol) to the stirring solution.

-

Reflux: Heat the mixture to reflux (approximately 110-111°C for toluene) and maintain vigorous stirring. The reaction is typically complete within 4-6 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

-

Work-up - Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully and slowly add 50 mL of water to quench the reaction and dissolve the sodium hydroxide.

-

Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether. This will yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation. This compound has a reported boiling point of 141°C at 7 mmHg.[16] Collect the fraction at the appropriate temperature and pressure. The expected yield is typically in the range of 70-85%.

Product Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C₁₃H₁₅N, Molar Mass: 185.26 g/mol ) should be confirmed by spectroscopic methods.[1][17]

| Technique | Characteristic Data |

| ¹H NMR | δ (ppm) ~7.2-7.5 (m, 5H, Ar-H), ~1.5-2.2 (m, 10H, cyclohexyl-H). The exact shifts and multiplicities of the cyclohexyl protons will be complex.[18] |

| ¹³C NMR | δ (ppm) ~140 (Ar C-ipso), ~129 (Ar C-para), ~128 (Ar C-ortho), ~126 (Ar C-meta), ~122 (C≡N), ~45 (quaternary C), ~35 (cyclohexyl CH₂), ~25 (cyclohexyl CH₂), ~23 (cyclohexyl CH₂).[1] |

| IR Spectroscopy | ν (cm⁻¹) ~3060 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~2235 (C≡N stretch, strong & sharp) , ~1600, 1495, 1450 (Ar C=C stretch).[1][17][19][20] |

| Mass Spectrometry | (EI) m/z (%): 185 (M⁺), 156, 129, 115, 91. |

Discussion and Troubleshooting

-

Role of the Base: Sodium hydroxide acts as the catalyst by generating the nucleophilic carbanion from benzyl cyanide. The use of powdered NaOH is recommended to maximize the surface area for the reaction.

-

Dehydration vs. Final Product: The initial condensation product is often the unsaturated α,β-unsaturated nitrile. The formation of the final saturated product can be influenced by reaction conditions. Ensuring a slight excess of base and sufficient reaction time can promote the formation of the desired this compound.

-

Low Yield: A common cause of low yield is incomplete reaction. Ensure vigorous stirring to overcome the heterogeneity of the reaction mixture. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields by facilitating the transport of the hydroxide ion into the organic phase.[10]

-

Purification Issues: If the product is difficult to purify by distillation due to co-distilling impurities, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is a viable alternative.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps for synthesis, work-up, and purification, researchers can obtain the target compound in good yield and high purity. The paramount importance of adhering to the stringent safety protocols for handling cyanides cannot be overstated. The mechanistic insights and characterization data included herein should serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

References

- 1. This compound | C13H15N | CID 75148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.tue.nl [research.tue.nl]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue - Google Patents [patents.google.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. fzgxjckxxb.com [fzgxjckxxb.com]

- 10. biomedres.us [biomedres.us]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. ehs.unm.edu [ehs.unm.edu]

- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 16. chembk.com [chembk.com]

- 17. This compound [webbook.nist.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. www1.udel.edu [www1.udel.edu]

The Synthetic Hub: 1-Phenylcyclohexanecarbonitrile as a Cornerstone Precursor in Arylcyclohexylamine Synthesis

In the landscape of organic synthesis, particularly within the realm of pharmacologically active compounds, 1-Phenylcyclohexanecarbonitrile (PCC) stands as a pivotal precursor. Its unique structural architecture, featuring a quaternary carbon center bearing a phenyl ring, a cyclohexyl moiety, and a nitrile group, renders it a versatile building block for the synthesis of a diverse array of arylcyclohexylamines. This class of compounds, most notably including phencyclidine (PCP) and its numerous analogs, has been the subject of extensive research in medicinal chemistry and neuropharmacology due to their potent effects on the central nervous system, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven protocols for its synthesis and its application as a precursor in the generation of phencyclidine and its analogs. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource grounded in scientific literature and established laboratory practices.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical, chemical, and safety properties of a precursor is paramount for its effective and safe utilization in any synthetic endeavor. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N | [2] |

| Molecular Weight | 185.26 g/mol | [2] |

| CAS Number | 2201-23-2 | [2] |

| Appearance | Colorless to light yellow oil | [2] |

| Boiling Point | 141 °C at 7 mmHg | [2] |

| Density | 1.01 g/cm³ | [2] |

| Refractive Index | 1.5332-1.5352 | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Safety Hazards | Toxic if swallowed. Causes skin and serious eye irritation. |

Safety Precautions: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through various routes. A common and effective method involves the alkylation of phenylacetonitrile with 1,5-dibromopentane. This reaction proceeds via a phase-transfer catalysis mechanism, facilitating the reaction between the water-soluble base and the organic-soluble reactants.

Protocol: Synthesis of this compound

Materials:

-

Phenylacetonitrile

-

1,5-Dibromopentane

-

Sodium hydroxide (50% aqueous solution)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Benzene (or Toluene)

-

Anhydrous magnesium sulfate

-

Distilled water

-

Hydrochloric acid (dilute)

Procedure:

-